

Comparative Proteomic Analysis of the LCK Degradar SJ45566 and Other Kinase Inhibitors

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Compound of Interest

Compound Name: SJ45566

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteomic Alterations Induced by the LCK-Targeting PROTAC **SJ45566** and the Kinase Inhibitor Dasatinib.

This guide provides a detailed comparative analysis of the cellular proteomic changes induced by **SJ45566**, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade Lymphocyte-specific protein tyrosine kinase (LCK), and dasatinib, a multi-targeted kinase inhibitor. While direct comparative proteomic data for **SJ45566** is still emerging, this guide utilizes data from a comprehensive study on a closely related and structurally similar LCK PROTAC, SJ11646, to provide a valuable and relevant comparison against dasatinib. This approach allows for an insightful examination of the distinct mechanisms of action between targeted protein degradation and kinase inhibition.

Executive Summary

SJ45566 is an orally bioavailable LCK PROTAC designed for the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1] Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, PROTACs like **SJ45566** function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This guide presents a comparative proteomic analysis of cells treated with the LCK PROTAC SJ11646 versus the kinase inhibitor dasatinib, both of which target LCK. The data reveals that while both compounds impact LCK signaling, the PROTAC induces a more pronounced and specific degradation of LCK, whereas the inhibitor affects a broader range of kinases and their downstream pathways.

Data Presentation: Quantitative Proteomic Changes

The following tables summarize the quantitative proteomic changes observed in KOPT-K1 T-ALL cells treated with the LCK PROTAC SJ11646 (as a proxy for **SJ45566**) and the kinase inhibitor dasatinib. The data is derived from a study by Hu et al., Science Translational Medicine, 2022.

Table 1: Top 10 Downregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)

Protein	LCK PROTAC (Log2 Fold Change)	Dasatinib (Log2 Fold Change)	Primary Function
LCK	-3.5	-0.8	T-cell signaling
DUSP6	-2.5	-1.5	MAP kinase phosphatase
CISH	-2.2	-1.8	Suppressor of cytokine signaling
THEMIS	-1.9	-0.5	T-cell development
ITK	-1.8	-0.6	Tec family kinase, T- cell signaling
LAT	-1.7	-0.4	Linker for activation of T-cells
ZAP70	-1.5	-0.3	T-cell receptor signaling
CD3E	-1.4	-0.2	T-cell receptor complex
SH2D1A	-1.3	-0.1	Signaling lymphocytic activation molecule (SLAM)-associated protein
GRB2	-1.2	-0.3	Adaptor protein in signal transduction

Table 2: Top 10 Upregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)

Protein	LCK PROTAC (Log2 Fold Change)	Dasatinib (Log2 Fold Change)	Primary Function
CRBN	1.5	0.2	E3 ubiquitin ligase substrate receptor
DDIT4	2.8	1.9	DNA damage-inducible transcript 4
ATF3	2.5	1.7	Activating transcription factor 3
GDF15	2.3	1.5	Growth differentiation factor 15
CHAC1	2.1	1.4	Cation transport regulator
TRIB3	2.0	1.3	Tribbles pseudokinase 3
CEBPA	1.8	1.1	CCAAT/enhancer-binding protein alpha
KLF6	1.7	1.0	Krüppel-like factor 6
SESN2	1.6	0.9	Sestrin 2
SQSTM1	1.4	0.5	Sequestosome 1

Experimental Protocols

The following is a detailed methodology for the comparative proteomic analysis of LCK PROTAC (SJ11646) and dasatinib-treated T-ALL cells, based on the protocol described by Hu et al., 2022.

1. Cell Culture and Treatment:

- KOPT-K1 T-ALL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Cells were treated with 100 nM of SJ11646, 100 nM of dasatinib, or DMSO as a vehicle control for 6 hours.

2. Protein Extraction and Digestion:

- Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a cocktail of protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.
- Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.

3. Tandem Mass Tag (TMT) Labeling:

- Digested peptides were desalted and labeled with TMT10plex™ reagents according to the manufacturer's instructions.
- Labeled peptides were mixed in equal proportions.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

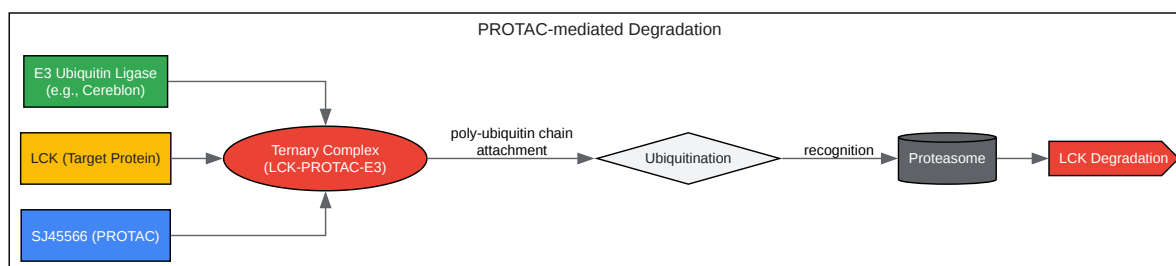
- The labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.
- Each fraction was analyzed by nano-LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.
- MS1 spectra were acquired in the Orbitrap, and MS2 spectra were acquired in the ion trap after fragmentation by collision-induced dissociation (CID). MS3 spectra were acquired in the Orbitrap after synchronous precursor selection (SPS) and higher-energy collisional dissociation (HCD) for reporter ion quantification.

5. Data Analysis:

- Raw data files were processed using a proteomics data analysis software suite (e.g., Proteome Discoverer).

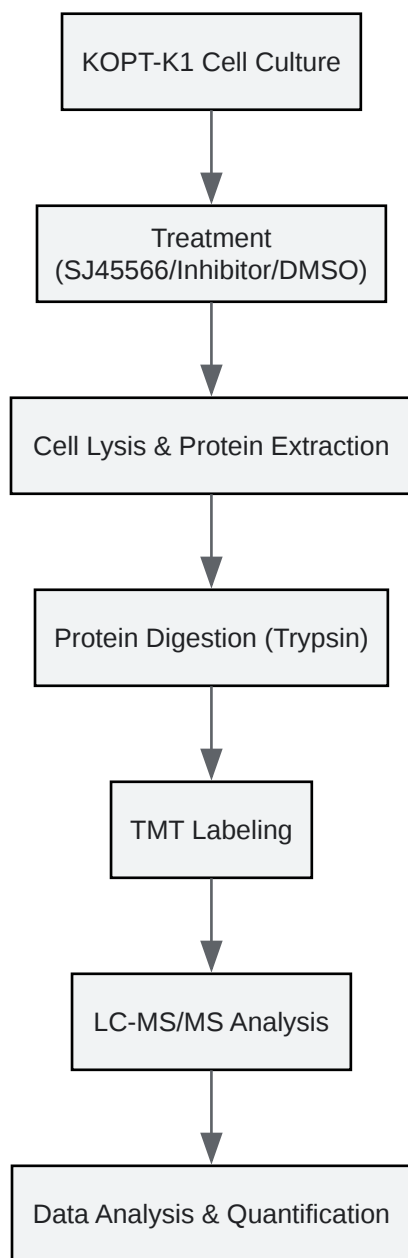
- MS/MS spectra were searched against a human protein database.
- TMT reporter ion intensities were used for peptide and protein quantification.
- Statistical analysis was performed to identify proteins with significant changes in abundance between the different treatment groups.

Mandatory Visualization



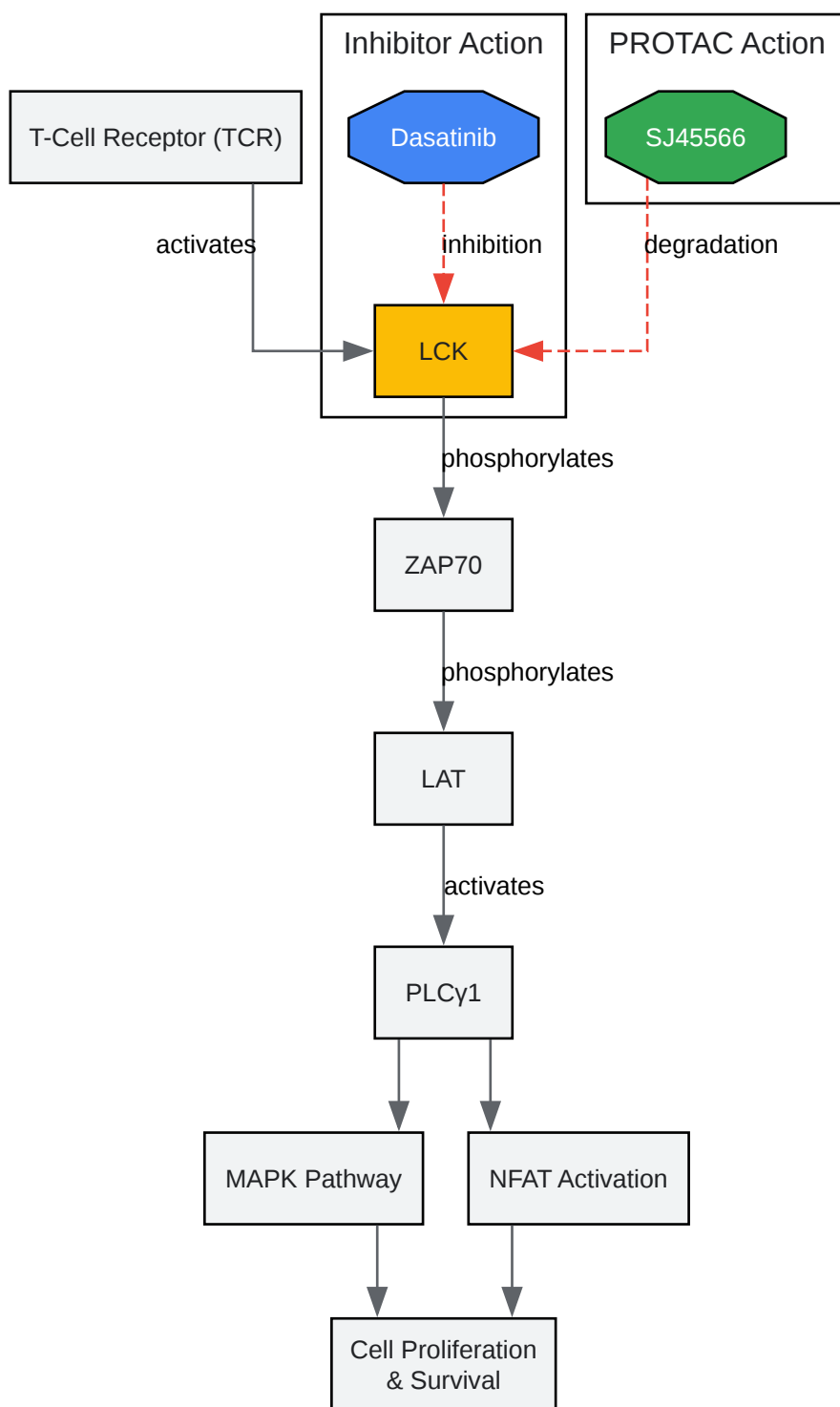
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Caption: Mechanism of action of the LCK PROTAC **SJ45566**.



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Caption: Experimental workflow for comparative proteomics.



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Caption: LCK signaling pathway and points of intervention.

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References

- 1. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
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